REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[CH2:6]([S:8]([C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=1)(=[O:10])=[O:9])[CH3:7].[OH-].[Na+]>C(O)C>[CH2:6]([S:8]([C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1)(=[O:10])=[O:9])[CH3:7] |f:0.1.2,4.5|
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Name
|
|
Quantity
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51.89 g
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Type
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reactant
|
Smiles
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O.O.[Sn](Cl)Cl
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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C(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
then heated
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Type
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TEMPERATURE
|
Details
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under reflux for 16 h
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Duration
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16 h
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Type
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EXTRACTION
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Details
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The product was then extracted into ethyl acetate (3×150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
|
The residue was then purified by chromatography column over silica (50% ethyl acetate/50% petroleum ether)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)S(=O)(=O)C1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |